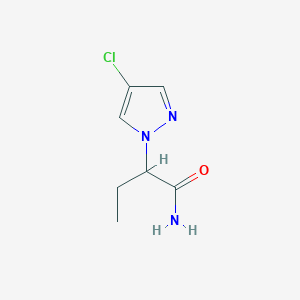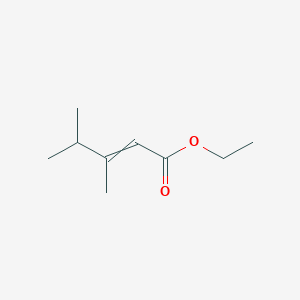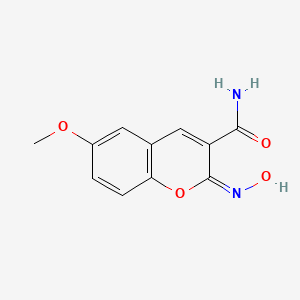![molecular formula C10H10BrN3O B15045797 N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide](/img/structure/B15045797.png)
N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide is a chemical compound with the molecular formula C10H10BrN3O It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide can be synthesized through a chemodivergent approach from α-bromoketones and 2-aminopyridine. The synthesis involves a one-pot tandem cyclization/bromination process in ethyl acetate, promoted by tert-butyl hydroperoxide (TBHP). This method does not require a base and results in the formation of versatile 3-bromoimidazopyridines .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: The imidazo[1,2-a]pyridine core can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like TBHP or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- 2-Phenyl-3-methylimidazo[1,2-a]pyridine
- 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
Uniqueness
N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom provides a handle for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H10BrN3O |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
N-(6-bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide |
InChI |
InChI=1S/C10H10BrN3O/c1-2-8-10(12-6-15)14-5-7(11)3-4-9(14)13-8/h3-6H,2H2,1H3,(H,12,15) |
InChI Key |
OKKFBYQNWRPPOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C=C(C=CC2=N1)Br)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]acetic acid](/img/structure/B15045726.png)

![2-(2-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-Pyrrolo[1,2-A][1,4]Diazepin-4-Yl)Acetic Acid](/img/structure/B15045746.png)

![2-[2-(Phenylsulfanyl)ethyl]piperidine](/img/structure/B15045755.png)

![(E)-N-{1-[4-(2,2-Difluoroethoxy)phenyl]propylidene}hydroxylamine](/img/structure/B15045762.png)

![2-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B15045768.png)
![(E)-{[(methylsulfanyl)methanethioyl]amino}[(pyridin-4-yl)methylidene]amine](/img/structure/B15045770.png)
![2-[(2E)-2-(hydroxyimino)propyl]phenyl benzoate](/img/structure/B15045776.png)
![(1E)-11a-methyl-1-(2-methylhydrazin-1-ylidene)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B15045790.png)

